

# Long-term survival rates in patients treated with Borocaptate sodium BNCT

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Borocaptate sodium*

Cat. No.: *B15544095*

[Get Quote](#)

## Long-Term Survival in Borocaptate Sodium (BSH) BNCT: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of long-term survival rates in patients treated with **Borocaptate Sodium** (BSH) in Boron Neutron Capture Therapy (BNCT). It includes comparative data with alternative treatments, detailed experimental protocols, and an overview of the underlying molecular mechanisms.

## Comparative Survival Data

The following tables summarize the long-term survival outcomes for patients with glioblastoma and head and neck cancers treated with BSH-BNCT, both as a monotherapy and in combination with other agents. Data from alternative treatments are included for comparison.

## Glioblastoma (GBM)

| Treatment Modality                     | Patient Cohort      | Median Survival Time (MST) | 1-Year Overall Survival (OS) | 2-Year Overall Survival (OS) | 5-Year Overall Survival (OS) | Citation(s) |
|----------------------------------------|---------------------|----------------------------|------------------------------|------------------------------|------------------------------|-------------|
| BSH-BNCT                               | Newly Diagnosed GBM | 19.5 months                | -                            | 31.8%                        | 9.1%                         | [1]         |
| Newly Diagnosed GBM                    | -                   | -                          | 50%                          | 31% (3-year)                 | [2]                          |             |
| Grade 3 & 4 GBM                        | -                   | -                          | -                            | 58%                          | [3]                          |             |
| BSH + BPA BNCT                         | Newly Diagnosed GBM | 15.6 months                | -                            | 53.3%                        | -                            | [1][3]      |
| Newly Diagnosed GBM (with X-ray boost) | 23.5 months         | -                          | -                            | -                            | [1][3]                       |             |
| Newly Diagnosed GBM                    | 21.1 months         | -                          | 45.5%                        | -                            | [1]                          |             |
| Malignant Glioma                       | 15.6 months         | -                          | -                            | -                            | [1]                          |             |
| BPA-BNCT                               | Recurrent GBM       | 10.8 months                | -                            | -                            | -                            | [1]         |
| Newly Diagnosed GBM                    | 13.0 months         | 61%                        | -                            | -                            | [3]                          |             |
| Recurrent GBM                          | 8.7 - 9.6 months    | -                          | -                            | -                            | [4]                          |             |

|                                    |     |                |   |   |   |     |
|------------------------------------|-----|----------------|---|---|---|-----|
| Standard                           |     |                |   |   |   |     |
| Therapy<br>(Surgery +<br>RT + TMZ) | GBM | 14.6<br>months | - | - | - | [4] |

BPA: Boronophenylalanine; RT: Radiotherapy; TMZ: Temozolamide.

## Head and Neck Cancer

| Treatment Modality                                   | Patient Cohort                             | Median Survival Time (MST) | 1-Year Overall Survival (OS)     | 2-Year Overall Survival (OS) | Citation(s) |
|------------------------------------------------------|--------------------------------------------|----------------------------|----------------------------------|------------------------------|-------------|
| BSH + BPA<br>BNCT                                    | Recurrent<br>Head and Neck<br>Malignancies | 10.1 months                | 43.1%                            | 24.2%                        | [4]         |
| BPA-BNCT                                             | Recurrent<br>Head and Neck Cancer          | 10.1 months                | 43.1%                            | 24.2%                        | [4]         |
| Unresectable,<br>Locally<br>Recurrent or<br>Advanced | -                                          | -                          | 58% (SCC),<br>100% (non-<br>SCC) | -                            | [5]         |

SCC: Squamous Cell Carcinoma.

## Experimental Protocols

While protocols vary between clinical trials, a general methodology for BSH-BNCT for glioblastoma is outlined below.

## Representative BSH-BNCT Protocol for Glioblastoma

- Patient Selection: Patients with histologically confirmed glioblastoma, often with recurrent or newly diagnosed tumors, are enrolled. Inclusion criteria typically involve tumor size and

location, as well as performance status.[6]

- Boron Compound Administration:
  - **Borocaptate Sodium** (BSH): A common dose is 100 mg/kg body weight, administered via intravenous infusion.[1] The infusion rate is carefully controlled, for instance, at 1 mg/kg/min.[1]
  - Combination Therapy: In many trials, BSH is administered in conjunction with L-paraboronophenylalanine (BPA). A typical BPA dosage is 250-500 mg/kg.[4]
- Boron Concentration Monitoring: Blood samples are taken periodically before, during, and after the boron compound infusion to monitor the <sup>10</sup>B concentration.[7] This is crucial for treatment planning and dose calculation.
- Neutron Irradiation:
  - Timing: Irradiation with an epithermal neutron beam typically commences 2 hours after the start of the boron compound infusion.[7][8]
  - Source: Neutrons are generated by a nuclear reactor or a particle accelerator.[3][9]
  - Dose Planning: Treatment planning software is used to calculate the radiation dose delivered to the tumor and surrounding healthy tissues. The dose is prescribed in Gray-equivalent (Gy-Eq), taking into account the higher biological effectiveness of the alpha particles and lithium-7 nuclei.[4][8] A dose constraint is set for critical normal tissues like the skin and oral mucosa (e.g., <10–12 Gy-Eq).[4]
  - Duration: The irradiation itself usually lasts for up to 60 minutes.[8]
- Post-Treatment Evaluation: Patients are monitored for treatment response using imaging techniques like MRI or CT scans.[7] Adverse events are also carefully documented.



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages of a typical BSH-BNCT clinical trial workflow.

## Molecular Signaling Pathways in BNCT

The therapeutic effect of BNCT stems from the nuclear capture of thermal neutrons by  $^{10}\text{B}$  atoms, leading to the release of high linear energy transfer (LET) alpha particles ( $^4\text{He}$ ) and lithium-7 ( $^7\text{Li}$ ) nuclei.[10] These particles cause dense ionization tracks within a short range, leading to complex and severe damage to cellular macromolecules, particularly DNA.[10]

The primary mechanism of BNCT-induced cell death involves the induction of clustered DNA damage, including double-strand breaks (DSBs).[11][12] This triggers a cascade of cellular responses:

- DNA Damage Response (DDR): The cell activates complex signaling pathways to repair the DNA damage. The main pathways involved are:
  - Non-Homologous End Joining (NHEJ): A major pathway for repairing DSBs, which can sometimes be error-prone.[11][12]
  - Homologous Recombination (HR): A more accurate repair pathway that uses a homologous template.[11][12] The choice between NHEJ and HR appears to be cell-type dependent.[11][12]
- Cell Cycle Arrest: To allow time for DNA repair, the cell cycle is halted, often at the G2/M checkpoint.[13]
- Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is often mediated through the mitochondrial pathway, involving the Bcl-2 family of proteins.[13]
- Autophagy: Some studies have observed an increase in autophagy, a process of cellular self-digestion, as a response to the cellular stress induced by BNCT.[14]

[Click to download full resolution via product page](#)

Caption: Signaling cascade initiated by BNCT, leading from DNA damage to eventual cell death.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The current status and novel advances of boron neutron capture therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron neutron capture therapy: preliminary study of BNCT with sodium borocaptate (Na<sub>2</sub>B<sub>1</sub> 2H<sub>1</sub> 1SH) on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Boron Neutron Capture Therapy: Current Status and Challenges [frontiersin.org]
- 4. Boron neutron capture therapy outcomes for advanced or recurrent head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound Combination to Improve the Efficacy of Current Boron Neutron Capture Therapy for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kup.at [kup.at]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Designation Products: Boron Neutron Capture Therapy for Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Next-Generation Boron Drugs and Rational Translational Studies Driving the Revival of BNCT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy [frontiersin.org]

- 13. Boron neutron capture therapy induces cell cycle arrest and cell apoptosis of glioma stem/progenitor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boron neutron capture therapy: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-term survival rates in patients treated with Borocaptate sodium BNCT]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544095#long-term-survival-rates-in-patients-treated-with-borocaptate-sodium-bnct]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)